molecular formula C19H12N4O3S B15282986 3-(1-Benzofuran-2-yl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(1-Benzofuran-2-yl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B15282986
M. Wt: 376.4 g/mol
InChI Key: IWWBAMIGBZGDOV-UHFFFAOYSA-N
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Description

3-(1-Benzofuran-2-yl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles. This compound is characterized by the presence of a benzofuran ring and a benzodioxin ring, which are fused to a triazolothiadiazole core. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

The synthesis of 3-(1-Benzofuran-2-yl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the formation of the benzofuran and benzodioxin rings, followed by the construction of the triazolothiadiazole core. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

3-(1-Benzofuran-2-yl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by other groups using appropriate reagents and conditions.

    Cyclization: The compound can undergo cyclization reactions to form new ring structures, which can be facilitated by the presence of specific catalysts and reaction conditions.

Scientific Research Applications

3-(1-Benzofuran-2-yl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(1-Benzofuran-2-yl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, or induction of cell death. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-(1-Benzofuran-2-yl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other similar compounds, such as:

    3-(1-Benzofuran-2-yl)-1,2,4-triazole: This compound shares the benzofuran and triazole rings but lacks the benzodioxin ring.

    6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-thiadiazole: This compound contains the benzodioxin and thiadiazole rings but lacks the benzofuran and triazole rings.

    3-(1-Benzofuran-2-yl)-1,3,4-thiadiazole: This compound includes the benzofuran and thiadiazole rings but lacks the benzodioxin and triazole rings.

The uniqueness of this compound lies in its combination of these three distinct ring systems, which imparts unique chemical and biological properties not found in the individual components.

Properties

Molecular Formula

C19H12N4O3S

Molecular Weight

376.4 g/mol

IUPAC Name

3-(1-benzofuran-2-yl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H12N4O3S/c1-2-4-13-11(3-1)9-16(26-13)17-20-21-19-23(17)22-18(27-19)12-5-6-14-15(10-12)25-8-7-24-14/h1-6,9-10H,7-8H2

InChI Key

IWWBAMIGBZGDOV-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NN4C(=NN=C4S3)C5=CC6=CC=CC=C6O5

Origin of Product

United States

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